1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone
Description
1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone is a biphenyl-derived ketone featuring a methylsulfonyl (-SO₂CH₃) substituent at the 4'-position of the biphenyl system.
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-[4-(4-methylsulfonylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C15H14O3S/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(10-8-14)19(2,17)18/h3-10H,1-2H3 |
InChI Key |
UHFIVZSQKZXHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl, which is then functionalized to introduce the methylsulfonyl group.
Sulfonylation: The biphenyl compound undergoes sulfonylation using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine or triethylamine.
Acylation: The sulfonylated biphenyl is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:
Electronic and Reactivity Profiles
- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group in the target compound enhances electrophilicity at the ketone moiety, making it reactive toward nucleophiles. This contrasts with the methoxy-substituted analog (electron-donating), which reduces electrophilicity .
- Fluorinated Analogs: Difluoro (DFBPE) and monofluoro (2'-F) substituents improve metabolic stability and lipophilicity, critical for pharmaceutical applications. DFBPE’s SC-XRD data confirm planar biphenyl geometry, which may influence crystallinity .
Spectroscopic and Physical Properties
- NMR Spectroscopy: The ¹³C NMR spectrum of 1-([1,1'-biphenyl]-4-yl)ethanone () shows characteristic carbonyl peaks at ~200 ppm, shifted downfield in EWGs like methylsulfonyl due to deshielding .
- Thermal Properties: Fluorinated analogs exhibit higher boiling points (e.g., 319.3°C for 2'-F) compared to non-fluorinated counterparts, attributed to increased molecular polarity .
Biological Activity
1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone, identified by its CAS number 3291942, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14O3S
- Molecular Weight : 274.33 g/mol
- Functional Groups : The compound features a methylsulfonyl group attached to a biphenyl structure and a ketone functional group, which are significant for its reactivity and potential biological activities.
Biological Activity Overview
The biological activities of 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone have been explored in various studies, particularly focusing on its anticancer properties.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit promising anticancer activity. For instance, studies on related sulfonamide derivatives have shown their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Key Findings from Case Studies:
- Caspase Activation : In studies involving similar compounds, activation of caspases (caspase-3/7 and caspase-8) was noted, indicating that these compounds can trigger apoptotic pathways in cancer cells .
- Cell Cycle Effects : Compounds structurally related to 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone have demonstrated the ability to cause cell cycle arrest in the S phase and G2/M phase in various cancer cell lines .
The precise mechanism by which 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence several pathways:
- Induction of Apoptosis : Similar compounds have been shown to activate intrinsic and extrinsic apoptotic pathways through the modulation of caspase activity .
- Regulation of Protein Levels : Changes in levels of proteins such as Beclin-1 and mTOR have been observed, suggesting a role in autophagy and cell survival pathways .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and structural features of compounds related to 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]ethanone | Similar biphenyl structure | Potential anticancer activity |
| Sulfanilamide | Contains sulfonamide group | Antibiotic properties |
| Acetophenone | Ketone functional group | Used in fragrance industries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
